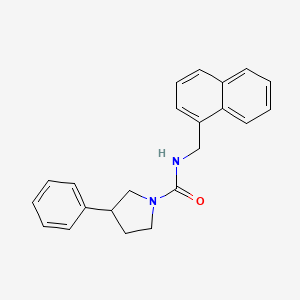

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide

Description

N-(Naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a phenyl group at the 3-position and a carboxamide-linked naphthalen-1-ylmethyl moiety. The naphthalene group likely enhances lipophilicity, influencing membrane permeability and receptor binding, while the carboxamide linker contributes to hydrogen-bonding interactions critical for target engagement.

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c25-22(24-14-13-20(16-24)17-7-2-1-3-8-17)23-15-19-11-6-10-18-9-4-5-12-21(18)19/h1-12,20H,13-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWXYRRMPMCVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with 3-phenylpyrrolidine-1-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

*Calculated based on molecular formula C22H22N2O.

Key Comparative Insights

Impact of Substituents on Pharmacokinetics

- Methylsulfonamido vs. Acetamido : Compound 30 (methylsulfonamido) demonstrates superior PK properties compared to 29 (acetamido), attributed to the sulfonamide group’s metabolic stability and solubility enhancement .

Structural Motifs and Target Engagement

- Thiazolo[3,2-a]pyridine Core : Compounds like 30 and the SARS-CoV-2 inhibitor (Edache et al., 2023) utilize this fused ring system, which may enhance rigidity and target affinity compared to the simpler pyrrolidine scaffold .

- Naphthalene vs. Allylamine : Terbinafine’s naphthalenemethylamine moiety shares lipophilicity with the target compound but operates via a distinct mechanism (allylamine antifungal action) .

Hydrogen Bonding and Crystallography

- The pyrrolidine carboxamide group in the target compound likely participates in hydrogen bonding similar to N-methylpyrrolidine-1-carbothioamide (), where intramolecular N–H⋯S bonds stabilize the crystal lattice .

Biological Activity

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O and a molecular weight of approximately 306.4 g/mol. Its structure features a pyrrolidine ring substituted with a naphthylmethyl group and a phenyl group, along with a carboxamide functional group. The presence of multiple aromatic rings is believed to enhance its biological activity due to increased hydrophobic interactions and potential π-π stacking with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the pyrrolidine ring.

- Introduction of the naphthylmethyl and phenyl groups.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this structure can inhibit tumor growth by affecting angiogenesis and endothelial cell function. For instance, analogs have shown significant inhibition of tube formation in human umbilical vein endothelial cells (HUVECs) at low concentrations, indicating potential applications in cancer therapy .

- Neurological Effects : Pyrrolidine derivatives are often explored for their neuroprotective properties. Some studies have demonstrated that related compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Studies

A notable case study involved high-throughput screening for inhibitors targeting PFKFB3, an enzyme implicated in cancer metabolism. Compounds structurally related to this compound were identified as having low IC50 values (<10 µM), suggesting potent inhibitory effects on tumor growth through metabolic pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies for compounds related to this compound:

| Compound | Biological Activity | IC50/ED50 Values | Target |

|---|---|---|---|

| N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine | Antitumor (inhibition of tube formation) | <10 µM | PFKFB3 |

| 1-(Phenylsulfinyl)-3-(pyridin-3-yl)naphthalen | Aldosterone synthase inhibition | IC50 = 14 nM | CYP11B2 |

| Pyrrolidine derivatives | Neuroprotective effects | Varies | Various neurotransmitter systems |

While the precise mechanism of action for this compound remains to be fully elucidated, its structural features suggest potential interactions with key biological targets involved in cancer progression and neurological functions. Ongoing research aims to clarify these mechanisms through detailed experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.